3,4-Dimethylhexyl acetate

Description

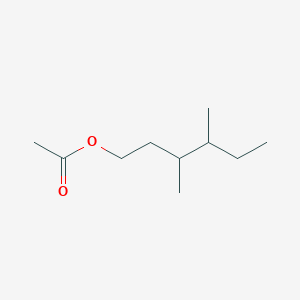

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethylhexyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-5-8(2)9(3)6-7-12-10(4)11/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOFDUNMKGIVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

108419-32-5 | |

| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108419325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, C7-9-branched alkyl esters, C8-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of organic molecules. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional spectra, it is possible to map the complete carbon skeleton and the placement of protons, thereby confirming the specific 3,4-dimethyl substitution pattern in the hexyl chain of the acetate (B1210297) ester.

High-resolution ¹H and ¹³C NMR spectra provide critical information through chemical shifts (δ), which are indicative of the electronic environment of each nucleus. In 3,4-Dimethylhexyl acetate, the branching in the alkyl chain introduces complexity that can be resolved by careful spectral analysis.

The ¹H NMR spectrum is expected to show distinct signals for the acetate methyl protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the various methine and methyl groups along the branched hexyl chain. The protons on the carbons bearing the methyl groups (C3 and C4) and the methylene protons of the acetate group (connected to the oxygen) are particularly diagnostic.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct resonance. The chemical shifts of the carbonyl carbon, the carbons in the acetate methyl group, and the carbons at the branch points (C3 and C4) are key indicators of the structure. The presence of branching affects the chemical shifts of adjacent carbons, a phenomenon that is well-documented and can be used for definitive assignment. For instance, carbons in a branched polyethylene (B3416737) chain show predictable shifts based on their position relative to the branch point .

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on standard chemical shift increments and data from similar branched alkyl acetates. Actual values may vary depending on solvent and experimental conditions.

| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetate CH₃ (C=O)CH₃ | ~2.05 (singlet) | ~21.0 |

| Carbonyl C=O | - | ~171.0 |

| O-CH₂ (C1) | ~4.0 - 4.2 (multiplet) | ~65.0 |

| C2-H₂ | ~1.5 - 1.6 (multiplet) | ~35.0 |

| C3-H (methine) | ~1.7 - 1.9 (multiplet) | ~38.0 |

| C4-H (methine) | ~1.3 - 1.5 (multiplet) | ~40.0 |

| C5-H₂ | ~1.1 - 1.3 (multiplet) | ~25.0 |

| C6-H₃ (terminal CH₃) | ~0.9 (triplet) | ~14.0 |

| C3-CH₃ (methyl branch) | ~0.85 - 0.95 (doublet) | ~19.0 |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assembling the molecular structure and differentiating between isomers. youtube.comscispace.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons on C1 and C2, C2 and C3, C3 and its attached methyl group, C3 and C4, C4 and its methyl group, C4 and C5, and finally C5 and C6. This allows for tracing the connectivity of the entire alkyl chain proton by proton.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for assigning each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum. For example, the proton signal around 4.1 ppm would show a cross-peak with the carbon signal around 65.0 ppm, confirming their direct connection as the O-CH₂ group. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is critical for piecing together the molecular skeleton, especially around quaternary carbons or heteroatoms that lack attached protons. For this compound, key HMBC correlations would be observed from the acetate methyl protons (~2.05 ppm) to the carbonyl carbon (~171.0 ppm), and from the C1 methylene protons (~4.1 ppm) to the same carbonyl carbon, definitively establishing the acetate ester functionality. Furthermore, correlations from the methyl protons at C3 and C4 to the backbone carbons would confirm the precise location of the branching. sdsu.edu

Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of this compound, allowing for its confident differentiation from other isomers like 2,5-dimethylhexyl acetate or 3,5-dimethylhexyl acetate.

Mass Spectrometry (MS) Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with fragmentation patterns that are highly indicative of its structure. acs.orglibretexts.org

For branched-chain esters, cleavage is often favored at the branching points. nih.govresearchgate.net In the case of this compound, the molecular ion (M⁺) may be weak or absent. However, characteristic fragment ions resulting from cleavage along the alkyl chain would be prominent. Alpha-cleavage next to the carbonyl group is common in esters, but the most diagnostic fragments for this compound would arise from cleavages around the C3 and C4 positions. The loss of alkyl radicals at these branch points leads to the formation of stable carbocations, which are observed as significant peaks in the mass spectrum. Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. nih.govresearchgate.net

Interactive Table 2: Predicted Key Fragment Ions for this compound in EI-MS

| m/z Value | Identity / Origin | Significance |

|---|---|---|

| 172 | [M]⁺ | Molecular Ion |

| 113 | [M - C₄H₉]⁺ | Cleavage at C4-C5 bond |

| 99 | [M - C₅H₁₁]⁺ | Cleavage at C3-C4 bond |

| 85 | [M - C₆H₁₃]⁺ | Cleavage at C2-C3 bond |

| 71 | [C₅H₁₁]⁺ | Fragment from the alkyl chain |

| 61 | [CH₃COOH₂]⁺ | McLafferty rearrangement product |

Chemical Ionization (CI) is a softer ionization technique compared to EI, typically resulting in a more abundant protonated molecule [M+H]⁺ and less fragmentation. nih.gov This is useful for confirming the molecular weight. However, specific CI techniques can be employed to probe structural details, such as positional isomerism.

For instance, in the analysis of branched monounsaturated fatty acid methyl esters (FAMEs), Covalent Adduct Chemical Ionization (CACI) with reagents like acetonitrile (B52724) has proven effective. researchgate.netnih.govshimadzu.com This method involves the formation of a covalent adduct between the analyte and a reagent ion, and the subsequent collision-induced dissociation (CID) of this adduct yields fragments that are highly specific to the location of branching or unsaturation. nih.govacs.org While this compound is saturated, the principle of using CI-MS/MS to generate structure-specific fragments can be applied to differentiate it from its positional isomers. The different substitution patterns would influence the fragmentation pathways of the [M+H]⁺ ion or a selected adduct ion, yielding distinct product ion spectra for each isomer.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. alevelchemistry.co.ukresearchgate.net This precision allows for the determination of an ion's elemental composition.

For this compound (C₁₀H₂₀O₂), the calculated exact mass is 172.14633. A low-resolution mass spectrometer might not be able to distinguish this from another compound with a different formula but the same nominal mass of 172. For example, C₉H₁₆O₃ has a nominal mass of 172 but an exact mass of 172.10995. HRMS can easily differentiate between these two possibilities, providing strong evidence for the correct elemental formula and confirming the identity of the compound. alevelchemistry.co.ukmeasurlabs.com This capability is crucial in complex sample analysis where multiple compounds may be present. researchgate.net

Chromatographic Separations for Purity Assessment and Isomeric Analysis

Chromatographic techniques are indispensable for the analysis of this compound, providing the means to separate the compound from impurities and resolve its various stereoisomers. The presence of two chiral centers at positions 3 and 4 results in the potential for four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The separation and quantification of these isomers are critical for understanding its properties and potential applications. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful tools for assessing the purity and isomeric distribution of this compound. nih.gov

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. For the specific challenge of separating enantiomers, chiral GC is the most versatile and accurate method. chromatographyonline.comgcms.cz This technique relies on the use of a chiral stationary phase (CSP) coated onto the inside of the capillary column. The underlying principle is "chiral recognition," where the enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase. azom.com These complexes have different thermodynamic stabilities, leading to different retention times and thus enabling their separation. azom.com

The determination of the enantiomeric ratio or enantiomeric excess (ee) is of significant scientific and industrial importance. nih.gov Cyclodextrin (B1172386) derivatives are among the most widely used and commercially available CSPs for this purpose. chromatographyonline.comresearchgate.net These cyclic oligosaccharides create a chiral environment within the GC column, allowing for effective separation of a wide range of chiral molecules, including esters. gcms.czazom.com The choice of the specific cyclodextrin derivative and its substituents can significantly influence the selectivity and resolution of the enantiomeric separation. gcms.cz

Table 1: Common Chiral Stationary Phases for GC Analysis of Chiral Esters

| Chiral Selector Class | Specific Examples | Typical Applications |

|---|---|---|

| Cyclodextrin Derivatives | Permethylated β-cyclodextrin, Diacetylated β-cyclodextrin, Trifluoroacetylated γ-cyclodextrin | Broad applicability for enantiomeric separation of volatile compounds including terpenes, flavor & fragrance compounds, and esters. gcms.cz |

| Amino Acid Derivatives | Chirasil-Val (L-valine-tert-butylamide polysiloxane) | Primarily used for the separation of derivatized amino acids, but also effective for α-hydroxy carboxylic acids and α-amino alcohols. researchgate.net |

| Metal-Chelate Complexes | Chiral metal-chelates | Versatile selectors utilized in enantioselective complexation GC. azom.com |

For this compound, a column such as one based on a derivatized β- or γ-cyclodextrin would be a suitable starting point for developing a method to determine its enantiomeric composition.

Liquid chromatography coupled to mass spectrometry (LC-MS) is a powerful hyphenated technique for the analysis of complex mixtures. ox.ac.uk It combines the separation capabilities of LC with the sensitive and selective detection provided by MS. ijpsjournal.com For a compound like this compound, reverse-phase LC (RP-LC) would be a common approach, where the analyte is partitioned between a polar mobile phase and a non-polar stationary phase (e.g., C18). ox.ac.uk The degree of retention depends on the hydrophobicity of the analyte. ox.ac.uk

While LC is excellent for purity assessment, separating isomers, particularly diastereomers ((3R,4R)/(3S,4S) vs. (3R,4S)/(3S,4R)), can be challenging as they often have very similar physicochemical properties. chromforum.org Achieving separation may require significant method optimization, including testing different stationary phases (e.g., phenyl, embedded polar group) and mobile phase compositions. chromforum.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of this compound. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, producing a characteristic fragmentation pattern that serves as a "fingerprint" for structural confirmation. While MS can distinguish isomers that produce different fragment ions, it often cannot differentiate between stereoisomers without prior chromatographic separation. nih.gov

The analysis of this compound within complex matrices, such as in natural products or biological samples, necessitates the use of advanced hyphenated techniques that provide enhanced sensitivity, selectivity, and structural information. ijpsjournal.com

GC-MS: This is a cornerstone technique that combines the high-resolution separation of GC with the identification power of MS. ijpsjournal.com As this compound is volatile, it is well-suited for GC-MS analysis. The sample is injected into the GC, where it is separated from other matrix components. The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification by comparing the spectrum to a library database. researchgate.net

LC-NMR: The coupling of liquid chromatography with nuclear magnetic resonance (LC-NMR) spectroscopy is an exceptionally powerful tool for unambiguous structure elucidation, especially for isomers. mdpi.comnih.gov After separation by the LC system, the analyte flows through a specialized NMR probe where its NMR spectrum is acquired. globalresearchonline.net This provides detailed structural information, including the connectivity of atoms and stereochemistry, which is often impossible to obtain from MS data alone. nih.gov Different operational modes exist, such as on-flow (for abundant analytes), stopped-flow (for longer acquisition times on a specific peak), and loop-storage. mdpi.comglobalresearchonline.net

LC-HRMS-SPE-NMR: This advanced, multi-hyphenated technique offers the ultimate capability for identifying trace compounds in highly complex mixtures. It involves coupling high-resolution mass spectrometry (HRMS) with an LC-SPE-NMR system. The LC separates the components, which are then detected by both a UV detector and the HRMS, providing an accurate mass measurement. Based on these signals, target peaks are automatically trapped onto solid-phase extraction (SPE) cartridges. nih.gov This process can be repeated multiple times to concentrate the analyte of interest. nih.gov The trapped compound is then eluted from the SPE cartridge with a deuterated solvent and transferred to the NMR spectrometer for detailed structural analysis. nih.govnih.gov This offline approach overcomes the inherent low sensitivity of NMR and avoids the high cost of using deuterated solvents in the LC mobile phase. nih.govmdpi.com

Table 2: Overview of Advanced Hyphenated Techniques

| Technique | Separation Principle | Detection Principle | Key Advantage for this compound |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio and fragmentation pattern | Excellent for identification and quantification in complex volatile mixtures. researchgate.net |

| LC-NMR | Polarity and interaction with stationary/mobile phases | Nuclear magnetic resonance chemical shifts and coupling constants | Unambiguous structure elucidation and differentiation of isomers. mdpi.comtaylorfrancis.com |

| LC-HRMS-SPE-NMR | Polarity and interaction with stationary/mobile phases | Accurate mass, fragmentation, and NMR data | Definitive structural confirmation of trace amounts in highly complex matrices. nih.govnih.gov |

Chemometric Approaches in Spectroscopic Data Interpretation for Branched Esters

Spectroscopic techniques generate large and complex datasets. Chemometrics employs multivariate mathematical and statistical methods to extract maximum useful chemical information from this data. tuwien.ac.atnih.gov For a class of compounds like branched esters, where spectral differences between isomers or homologs can be very subtle, chemometric analysis is invaluable. spectroscopyonline.com

The process begins by arranging the collected spectroscopic data (e.g., multiple IR or NMR spectra from different samples) into a data matrix. nih.gov Exploratory data analysis techniques, such as Principal Component Analysis (PCA), are then applied. PCA is a powerful tool for visualizing the main trends in the data, identifying patterns, grouping similar samples, and detecting outliers without prior knowledge of the sample classes. nih.govmdpi.com

For more specific tasks, supervised methods can be used. For instance, if the goal is to classify esters based on their branching pattern, discriminant analysis techniques like Partial Least Squares Discriminant Analysis (PLS-DA) can be employed to build a model that separates the classes. nih.govmdpi.com For quantitative analysis, calibration models using methods like Partial Least Squares (PLS) regression can be developed to predict properties (e.g., the concentration of a specific isomer) from the spectral data. mdpi.com These chemometric models can provide more robust and reliable results than univariate analysis, especially when dealing with the overlapping signals and complex spectral features characteristic of branched esters. e-bookshelf.de

Theoretical and Computational Investigations of 3,4 Dimethylhexyl Acetate

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are cornerstones of computational chemistry for studying large, flexible molecules like 3,4-Dimethylhexyl acetate (B1210297). These methods use classical physics to model the interactions between atoms, enabling the exploration of conformational landscapes and intermolecular behaviors over time.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For a branched ester like 3,4-Dimethylhexyl acetate, the presence of methyl groups along the hexyl chain introduces significant steric complexity, leading to a varied energy landscape.

Molecular mechanics (MM) methods are particularly well-suited for this type of analysis. lumenlearning.com By employing a force field—a set of parameters and equations that define the potential energy of a system—MM calculations can rapidly determine the energies of thousands of possible conformers. This allows for the identification of low-energy, stable conformations and the energetic barriers between them. ucl.ac.uk Studies on similarly branched hydrocarbons and flexible esters have shown that the most stable conformations are those that minimize steric hindrance between bulky substituents. ucl.ac.ukacs.org For this compound, this would involve rotations around the C3-C4 and C4-C5 bonds to position the methyl groups and the acetate group in arrangements that reduce repulsive interactions. The result of such an analysis is a potential energy surface, which maps the conformational energy as a function of specific dihedral angles, revealing the most probable shapes the molecule will adopt. lumenlearning.com

Table 1: Common Force Fields for Ester Conformational Analysis

| Force Field | Key Features | Typical Application |

|---|---|---|

| MMFF94 | Designed for a broad range of organic molecules; good accuracy for conformational energies. | General organic and medicinal chemistry. |

| AMBER | Widely used for biomolecules, but also effective for organic molecules in solution. | Simulations of proteins, nucleic acids, and organic molecules. |

| OPLS-AA | Optimized for condensed-phase simulations, particularly for calculating liquid properties. | Liquid-state simulations, solvation studies. |

| CHARMM | Another force field primarily for biomolecules, with robust parameters for many organic functional groups. | Biomolecular simulation, drug design. |

This table presents a selection of common force fields applicable to the molecular mechanics study of organic esters.

Molecular dynamics (MD) simulations extend the principles of molecular mechanics by incorporating time, allowing the study of the dynamic behavior of molecules. acs.orgnih.gov An MD simulation calculates the forces on each atom at a given instant and uses Newton's laws of motion to predict the positions and velocities of the atoms a short time later. Repeating this process generates a trajectory that describes how the system evolves.

For this compound, MD simulations can model how multiple molecules interact in a liquid or solid state. These simulations provide detailed information about intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the substance. unt.edumanchester.ac.uk By analyzing the arrangement of molecules in a simulated bulk phase, one can predict properties related to packing efficiency, such as density and heat of vaporization. mdpi.com The branching in the 3,4-dimethylhexyl chain would be expected to disrupt efficient crystal packing compared to its linear isomers, a hypothesis that can be quantitatively tested through simulation.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a more detailed description of molecular systems by solving approximations of the Schrödinger equation. These methods are used to investigate electronic structure, which is key to understanding chemical reactivity and spectroscopic properties. finechem-mirea.ru

DFT is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this includes its synthesis (esterification) and degradation (hydrolysis). Computational chemists can model the entire reaction coordinate, identifying the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. mdpi.com

For example, the acid-catalyzed hydrolysis of an ester can be modeled to determine the activation energy (Ea) of the rate-controlling step, which often involves the protonation of the carbonyl oxygen followed by the nucleophilic attack of a water molecule. rsc.org DFT calculations have shown that for many esters, this process involves a tetrahedral intermediate. libretexts.org By comparing the calculated energy barriers for different potential pathways, the most likely mechanism can be identified. researchgate.net Recent studies have refined these models to include the explicit participation of multiple solvent molecules, providing a more accurate picture of the reaction in solution.

Table 2: Representative Calculated Activation Energies for Ester Hydrolysis

| Reaction | Method | Calculated Ea (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis of Methyl Acetate | DFT (B3LYP) | ~15-20 |

| Base-Promoted Hydrolysis of Ethyl Acetate | DFT (various functionals) | ~12-18 |

This table shows typical activation energy ranges for the hydrolysis of simple esters as determined by quantum chemical calculations. The exact values depend on the level of theory and solvation model used.

Quantum chemistry excels at predicting spectroscopic properties that are vital for chemical identification. Ab initio and DFT methods can calculate the nuclear magnetic shielding tensors of atoms in a molecule, which can be directly converted to the NMR chemical shifts observed in experiments. nih.govacs.org This predictive power is invaluable for distinguishing between closely related isomers, such as this compound and its various positional isomers (e.g., 2,3-Dimethylhexyl acetate).

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT for this purpose. modgraph.co.uk The accuracy of these predictions has become remarkably high, often with root-mean-square (RMS) errors of less than 0.2 ppm for ¹H NMR shifts. nih.gov By calculating the expected ¹H and ¹³C NMR spectra for each possible isomer of dimethylhexyl acetate, one can match the computational results to experimental data to confirm the structure unambiguously. nih.gov These calculations must be performed on the correct, low-energy molecular conformation, underscoring the synergy between molecular mechanics and quantum chemical methods. modgraph.co.uk

Table 3: Comparison of Observed vs. Calculated ¹H NMR Chemical Shifts for a Model Ester

| Proton | Observed δ (ppm) | Calculated δ (GIAO, B3LYP/6-31G**) (ppm) | Difference (ppm) |

|---|---|---|---|

| -O-CH₃ | 3.67 | 3.75 | 0.08 |

| -C(=O)-CH₃ | 2.05 | 2.10 | 0.05 |

| Vinyl H (cis) | 5.85 | 5.92 | 0.07 |

This table, adapted from data on simple vinyl esters, illustrates the typical accuracy of DFT-based NMR chemical shift predictions. nih.gov

Reaction Mechanisms and Chemical Transformations of Branched Acetates

Hydrolysis Mechanisms of Esters (Acid-Catalyzed and Base-Catalyzed Saponification)

Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst and an excess of water, esters undergo hydrolysis to form a carboxylic acid and an alcohol. libretexts.org This reaction is reversible, and its mechanism is the microscopic reverse of Fischer esterification. wikipedia.orglibretexts.org The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. studysmarter.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.com Following a series of proton transfers, the alcohol moiety is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. youtube.com For 3,4-dimethylhexyl acetate (B1210297), acid-catalyzed hydrolysis would yield acetic acid and 3,4-dimethylhexanol.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces a carboxylate salt and an alcohol. libretexts.orgwikipedia.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comucalgary.ca This intermediate then collapses, expelling the alkoxide as the leaving group. ucalgary.ca The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, driving the equilibrium towards the products: a carboxylate salt and an alcohol. masterorganicchemistry.comchemistrysteps.com In the case of 3,4-dimethylhexyl acetate, saponification with a base like sodium hydroxide would produce sodium acetate and 3,4-dimethylhexanol.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Acid (catalytic) | Base (stoichiometric) |

| Reversibility | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion |

The hydrolysis of esters can, in principle, proceed via cleavage of either the acyl-oxygen (C-O) bond or the alkyl-oxygen (O-R) bond. chemistnotes.com The preferred pathway is largely determined by the structure of the ester, particularly the nature of the alkyl group.

For most esters, including secondary branched acetates like this compound, hydrolysis (both acid- and base-catalyzed) proceeds through acyl-oxygen cleavage . askfilo.comucoz.com This pathway is favored because the carbonyl carbon is a better site for nucleophilic attack, and the transition state leading to the tetrahedral intermediate is resonance-stabilized. askfilo.com Evidence for this mechanism comes from isotopic labeling studies. When hydrolysis is carried out in water labeled with oxygen-18 (H₂¹⁸O), the ¹⁸O isotope is incorporated into the carboxylic acid product, not the alcohol, confirming that the acyl-oxygen bond is the one that breaks. ucoz.com

Alkyl-oxygen cleavage is a less common pathway but can become significant in specific cases, particularly during the acid-catalyzed hydrolysis of esters with tertiary alkyl groups. askfilo.com This is because the tertiary alkyl group can depart as a relatively stable tertiary carbocation. askfilo.comaskfilo.com For this compound, the alcohol portion is a secondary branched alcohol. The formation of a secondary carbocation is less favorable than a tertiary one, thus making the alkyl-oxygen cleavage pathway less likely under typical hydrolysis conditions.

The stereochemistry of the alcohol portion of a chiral ester is an important consideration during hydrolysis. The outcome depends on which bond is cleaved.

In the case of this compound, both the C3 and C4 carbons in the hexyl chain are chiral centers. When hydrolysis proceeds through the typical acyl-oxygen cleavage mechanism, the bond to the chiral centers is not broken. ucoz.com As a result, the hydrolysis occurs with retention of configuration at the chiral centers of the alcohol. The resulting 3,4-dimethylhexanol will have the same stereochemical configuration as the corresponding portion of the original ester.

If, under specific and more forcing conditions, alkyl-oxygen cleavage were to occur, it would likely proceed through an Sₙ1-like mechanism involving a carbocation intermediate. This would lead to racemization at the chiral center directly attached to the oxygen (in this case, C3 of the 3,4-dimethylhexyl group), as the planar carbocation can be attacked by the nucleophile from either face. However, as previously mentioned, this pathway is not favored for secondary esters like this compound. Studies on the saponification of chiral α-amino acid esters have also focused on conditions to minimize racemization, highlighting the importance of stereochemical control in ester hydrolysis. researchgate.net

Oxidation and Degradation Pathways of Branched Esters

Branched esters can be degraded through various oxidative processes, particularly in the atmosphere or under specific chemical conditions.

In the troposphere, the primary daytime oxidant is the hydroxyl radical (•OH). harvard.edu The reaction of esters with •OH radicals is a significant atmospheric degradation pathway. nih.gov This reaction typically proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl or acyl portion of the ester. nih.gov

For this compound, there are several potential sites for hydrogen abstraction. The rate of abstraction generally follows the order: tertiary C-H > secondary C-H > primary C-H. Therefore, the hydrogen atoms at the tertiary carbons (C3 and C4) of the 3,4-dimethylhexyl group are particularly susceptible to abstraction by •OH radicals. The resulting alkyl radical will then rapidly react with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•), which can then participate in a cascade of reactions leading to the formation of various oxygenated products such as carbonyls, hydroperoxides, and smaller, more volatile organic compounds. nih.gov The reaction of •OH radicals with unsaturated compounds often involves addition to the double bond, but for saturated esters like this compound, H-abstraction is the dominant initial step. copernicus.orgresearchgate.net

At elevated temperatures, such as those encountered in combustion or pyrolysis, esters can undergo unimolecular decomposition. One common pathway for esters with at least one hydrogen atom on the β-carbon of the alkyl group is a six-centered elimination reaction , also known as a pyrolytic syn-elimination or an Ei reaction. This concerted mechanism involves the transfer of a β-hydrogen to the carbonyl oxygen through a cyclic six-membered transition state, resulting in the formation of an alkene and a carboxylic acid.

For this compound, there are hydrogen atoms on the β-carbons relative to the ester oxygen (at the C2 and C4 positions of the hexyl chain). Therefore, it is plausible that upon heating, it could decompose to form acetic acid and a mixture of dimethylhexene isomers. Studies on the decomposition of other complex esters have shown that unimolecular six-centered dissociation can be a primary decomposition pathway. nih.gov Alternative decomposition pathways, such as simple bond fission to form radicals, may also occur, especially at very high temperatures. nih.gov

Transesterification Reactions Involving Branched-Chain Alcohols and Esters

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orglibretexts.org This reaction is an equilibrium process where the alkoxy group of the ester is exchanged with the alkoxy group of the reacting alcohol. wikipedia.org

RCOOR' + R''OH ⇌ RCOOR'' + R'OH

For this compound, transesterification with a different alcohol (e.g., methanol) would result in the formation of methyl acetate and 3,4-dimethylhexanol. To drive the reaction to completion, a large excess of the reactant alcohol is typically used, or one of the products is removed from the reaction mixture as it is formed. wikipedia.orgmasterorganicchemistry.com

The mechanism of transesterification is analogous to that of hydrolysis. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of the original alcohol. libretexts.orgmasterorganicchemistry.com

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the original alkoxide. masterorganicchemistry.com

Novel Synthetic Transformations and Derivatizations of Branched Acetates

The synthesis and modification of branched acetates, such as this compound, are continually evolving with the development of novel chemical transformations. These advancements aim to provide more efficient, selective, and environmentally benign routes to these valuable compounds. Modern synthetic strategies are moving beyond traditional esterification methods to explore catalytic systems that allow for the construction and derivatization of complex ester frameworks under milder conditions. These new methods offer unique possibilities for creating structural diversity in branched acetates, which is crucial for applications in fragrance, flavor, and materials science.

Recent progress has particularly focused on transition-metal-catalyzed reactions that can functionalize otherwise inert C-H bonds, providing a powerful tool for molecular synthesis. researchgate.net These strategies enable the introduction of acetate moieties into complex molecules with high degrees of selectivity, often bypassing the need for pre-functionalized starting materials. The development of such methodologies is paramount for the efficient synthesis of intricate branched esters.

O-Alkylation and C-H Activation Strategies in Ester Synthesis

The formation of esters through O-alkylation and the functionalization of C-H bonds represent cutting-edge approaches in organic synthesis. acs.orgresearchgate.net These methods provide atom-economical alternatives to classical esterification protocols, which often require stoichiometric activating agents and can generate significant waste. acs.org For branched acetates, these strategies open up new pathways for their synthesis from non-traditional precursors.

O-Alkylation in the Synthesis of Branched Acetates

O-alkylation is a fundamental transformation for the formation of esters. In the context of branched acetates, this can involve the reaction of a carboxylate with an appropriate alkylating agent. While traditional Williamson ether synthesis principles can be adapted, modern advancements have introduced milder and more selective methods. For instance, the use of phase-transfer catalysis (PTC) can facilitate the O-alkylation of salicylamide (B354443) under mild and efficient conditions, demonstrating a green chemistry approach that can be conceptually extended to other systems. mdpi.com The choice of solvent and base can significantly influence the selectivity between N- and O-alkylation in ambident nucleophiles, a principle that is relevant when more complex, functionalized branched acetates are targeted. nih.gov

An iridium-catalyzed α-alkylation of simple acetates with primary alcohols has been reported, providing a direct route to more complex carboxylates. nih.gov This method is significant as it uses alcohols as alkylating agents, which are readily available and produce water as the only byproduct. nih.gov

Interactive Table: O-Alkylation Reaction Conditions

| Nucleophile | Alkylating Agent | Catalyst/Base | Solvent | Product Yield (%) |

| Salicylamide | Ethylating Agent | K2CO3 / KI | DMF | 60 |

| tert-Butyl acetate | n-Butanol | [IrCl(cod)]2 / t-BuOK | t-BuOH | Good |

| 2-Pyridone | Alkyl Bromide | NaH | DMF | Predominantly N-alkylation |

| 2-Pyridone Silver Salt | Alkyl Bromide | - | Benzene | Exclusively O-alkylation |

C-H Activation Strategies

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the synthesis of esters. acs.orgacs.org This approach involves the direct functionalization of a C-H bond, which is typically unreactive, to form a new C-O or C-C bond. mt.com This strategy is highly desirable as it allows for the use of simple, unactivated hydrocarbons as starting materials, thereby streamlining synthetic routes. nih.gov

For the synthesis of branched acetates, C-H activation can be envisioned in several ways. One approach is the direct acetoxylation of an aliphatic C-H bond. Palladium catalysts have been shown to be effective for the ortho-acetoxylation of anilides, where the amide group directs the catalyst to a specific C-H bond. organic-chemistry.org This directing-group strategy provides a high degree of regioselectivity.

Another powerful application of C-H activation is in the hydroesterification of alkenes. acs.org This process involves the activation of a formate (B1220265) C-H bond, followed by the addition of the formyloxy group and a hydrogen atom across a carbon-carbon double bond, leading to the formation of an ester. acs.org This method is particularly useful for the synthesis of one-carbon elongated esters. acs.org

Ruthenium-catalyzed C-H activation has also been explored, with carboxylates sometimes acting as co-catalysts to facilitate the transformation in apolar solvents. springernature.com The mechanism often involves a concerted metalation-deprotonation step. springernature.com

Interactive Table: Examples of C-H Activation in Ester Synthesis

| Substrate | Reagent | Catalyst | Directing Group | Product Type |

| 2-Phenoxypyridines | CO, Alcohols | Pd(II) | Pyridyl | Aryl Carboxylic Esters |

| Anilides | Acetic Acid | Pd(OAc)2 | Amide | Ortho-Acetoxylated Anilides |

| Alkenes | Formates | Transition Metal | None | One-Carbon Elongated Esters |

| Arenes | Olefins | Palladium(II) acetate | None | Arylated Olefins |

The development of these novel synthetic transformations, particularly O-alkylation and C-H activation, provides a robust toolbox for the synthesis and derivatization of branched acetates like this compound. These methods offer significant advantages in terms of efficiency, selectivity, and the ability to construct complex molecular architectures from simple precursors.

Environmental and Atmospheric Chemistry of Branched Chain Acetates

Atmospheric Reactivity and Degradation Kinetics

The atmospheric lifetime of a VOC is primarily determined by its reactivity with key atmospheric oxidants. For an ester like 3,4-Dimethylhexyl acetate (B1210297), the dominant removal process in the gas phase is reaction with the hydroxyl radical (OH), which is prevalent during the daytime. Reactions with the nitrate (B79036) radical (NO₃) during nighttime and ozone (O₃) can also contribute, although the latter is generally slow for saturated esters.

The rate coefficients for the gas-phase reactions of organic compounds with atmospheric oxidants are essential parameters for chemical transport models. copernicus.org These coefficients are typically determined in laboratory settings using techniques such as relative rate methods or absolute methods like flash photolysis and laser-induced fluorescence.

For saturated esters, the primary reaction pathway with the OH radical is hydrogen abstraction from the C-H bonds of the alkyl and acyl groups. The rate of this reaction is influenced by the number and type of C-H bonds (primary, secondary, tertiary) present in the molecule. While a specific experimentally determined rate coefficient for 3,4-Dimethylhexyl acetate is not prominently available in the literature, values can be estimated based on structurally similar compounds. The presence of tertiary C-H bonds at positions 3 and 4 in the hexyl chain of this compound would be expected to increase its reactivity with the OH radical compared to its linear isomer, n-octyl acetate.

Structure-activity relationship (SAR) methods provide a framework for estimating these rate constants by assigning partial rate constants for H-abstraction from different types of C-H bonds. mdpi.com For example, the rate constant for reaction with the OH radical generally increases with the size and complexity of the alkyl group in the ester.

Table 1: Estimated Atmospheric Lifetimes of C8 Acetates with Respect to OH Radicals Note: This table presents estimated values for illustrative purposes, based on typical OH reaction rates for similar compounds. The atmospheric lifetime (τ) is calculated as τ = 1 / (kOH * [OH]), assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

| Compound | Estimated kOH (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| n-Octyl acetate | ~8.0 x 10⁻¹² | ~1.5 days |

| 2-Ethylhexyl acetate | ~1.2 x 10⁻¹¹ | ~1 day |

| This compound | >1.2 x 10⁻¹¹ | <1 day |

In the absence of experimental data for every emitted compound, Structure-Activity Relationships (SARs) are critical tools for predicting environmental fate. mdpi.com These models estimate reaction rate constants based on the molecular structure of the compound. mdpi.comnih.gov For gas-phase atmospheric reactions, SARs break down a molecule into functional groups or bond types and assign a partial reactivity to each. mdpi.com

The general methodology involves:

Group Additivity: The total rate coefficient is calculated by summing the rate constants for H-abstraction from each C-H bond, with adjustments for substituent effects.

Substituent Factors: The presence of neighboring functional groups can influence the bond dissociation energy of a C-H bond, thereby affecting its reactivity. For an ester, the electronegative oxygen atoms of the ester group decrease the reactivity of adjacent C-H bonds.

Ozone Formation Potential and Contribution to Tropospheric Photochemistry

The key role of VOCs in atmospheric chemistry is their contribution to the formation of tropospheric ozone, a major component of photochemical smog. researchgate.net The degradation of VOCs in the presence of nitrogen oxides (NOx) and sunlight leads to a complex cycle of reactions that produce ozone. The efficiency of a particular VOC in generating ozone is known as its ozone formation potential or reactivity.

The Maximum Incremental Reactivity (MIR) scale is a widely used metric to quantify the relative ground-level ozone impacts of VOCs. ca.gov The MIR value represents the maximum amount of ozone formed per unit mass of a VOC added to a model atmosphere under conditions most favorable for ozone production. researchgate.netca.gov These values are calculated using detailed atmospheric chemistry models, such as the SAPRC (Statewide Air Pollution Research Center) mechanism. ca.gov

While a specific MIR value for this compound is not explicitly listed in standard databases, the values for its isomers and other structurally related C8 acetates provide a strong basis for estimation. The MIR value is influenced by both the rate of reaction of the VOC and the subsequent reactions of its degradation products.

Table 2: Maximum Incremental Reactivity (MIR) Values for Selected C8 Acetates and Related Compounds Data sourced from the California Air Resources Board (CARB) MIR value tables. ca.govca.gov The MIR is given in grams of O₃ formed per gram of VOC.

| Compound | Molecular Weight ( g/mol ) | MIR Value (g O₃ / g VOC) |

| n-Hexyl acetate | 144.21 | 0.87 |

| 2-Methylpentyl acetate | 144.21 | 1.11 |

| 3-Methylpentyl acetate | 144.21 | 1.31 |

| 4-Methylpentyl acetate | 144.21 | 0.92 |

| 2,3-Dimethylbutyl acetate | 144.21 | 0.84 |

| Hexyl acetates (generic) | 144.21 | 0.74 - 0.80 |

The data show that branching in the alkyl chain can have a significant impact on the MIR value. For instance, 3-methylpentyl acetate has a considerably higher MIR than n-hexyl acetate, indicating a higher ozone formation potential. ca.gov Based on these trends, it is expected that this compound would also have a distinct MIR value influenced by its specific branching structure.

Environmental Persistence and Transport in Specific Compartments

Beyond the atmosphere, the environmental fate of a compound depends on its properties and behavior in soil and water. For C8 esters, key processes include biodegradation and volatilization. nih.gov

Compounds like this compound are expected to be readily biodegradable in both soil and aquatic environments. nih.gov However, the rate of biodegradation can be influenced by molecular structure. Studies on other classes of compounds have shown that a high degree of branching can sometimes hinder microbial degradation compared to linear analogues. researchgate.net

Due to their moderate volatility and low to moderate water solubility, branched-chain acetates released to water or soil will partition between these compartments and the atmosphere. Volatilization from water surfaces is likely a significant transport mechanism, moving the compound into the atmosphere where rapid photo-oxidation becomes the dominant degradation pathway. nih.gov The atmospheric photo-oxidation half-lives for similar C8 oxo-process chemicals are estimated to be between 0.43 and 3.8 days. nih.gov Given its expected high reactivity with OH radicals, this compound is likely to have a relatively short atmospheric lifetime and is therefore not expected to persist or undergo long-range atmospheric transport.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.